Tsr-011
Description
Historical Context of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) Inhibition in Cancer Therapy
The foundation for drugs like Belizatinib was laid by decades of research into oncogenic drivers—genes that, when altered, can cause normal cells to become cancerous. Two such families of drivers are the Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) genes.
The discovery of rearrangements in the ALK gene as potent oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies revolutionized treatment for these patients. nih.govyoutube.com This led to the rapid development of targeted drugs known as ALK inhibitors, which can be categorized into distinct generations based on their development and their ability to overcome treatment resistance. tandfonline.comnih.govresearchgate.net
First-Generation: The era of ALK-targeted therapy began with the approval of Crizotinib (B193316) in 2011. nih.govtaylorandfrancis.comwisdomlib.org Initially developed as a c-MET inhibitor, its potent activity against ALK led to its repurposing. nih.gov Crizotinib demonstrated significant efficacy compared to conventional chemotherapy in patients with ALK-positive NSCLC. nih.govtaylorandfrancis.comnih.gov However, most patients eventually developed resistance, often due to secondary mutations in the ALK kinase domain. tandfonline.comnih.govnih.gov
Second-Generation: To address the limitations of Crizotinib, second-generation ALK inhibitors were developed. This class includes drugs like Ceritinib, Alectinib (B1194254), and Brigatinib. tandfonline.comnih.govresearchgate.netmdpi.com These inhibitors were designed to be more potent and to have activity against many of the resistance mutations that emerged during Crizotinib treatment. mdpi.com They demonstrated improved progression-free survival and better central nervous system penetration compared to their predecessor. nih.govmdpi.com
Third-Generation: Despite the success of second-generation agents, resistance remained a challenge, particularly the emergence of the G1202R mutation, which conferred resistance to many existing inhibitors. nih.gov This prompted the development of the third-generation inhibitor, Lorlatinib (B560019). nih.govtandfonline.commdpi.com Lorlatinib was specifically designed to overcome a broad spectrum of ALK resistance mutations, including G1202R, and to exhibit robust activity in the brain. nih.govmdpi.com
Table 1: Evolution of ALK Inhibitors
| Generation | Representative Inhibitors | Key Characteristics |
| First | Crizotinib | First approved ALK inhibitor; validated ALK as a therapeutic target. nih.govnih.gov |
| Second | Ceritinib, Alectinib, Brigatinib | Developed to overcome Crizotinib resistance; increased potency and CNS activity. tandfonline.comnih.govmdpi.com |
| Third | Lorlatinib | Designed to overcome broad resistance, including the G1202R mutation. nih.govmdpi.com |
Parallel to the advances in ALK inhibition, fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) were identified as oncogenic drivers across a wide variety of adult and pediatric cancers. targetedonc.comtrkeducation.comnih.gov These fusions result in the production of constitutively active TRK fusion proteins (TRKA, TRKB, and TRKC) that drive tumor growth. nih.gov
The development of TRK inhibitors marked a significant paradigm shift toward "tumor-agnostic" or "histology-independent" therapy. trkeducation.comnih.gov This approach focuses on a specific molecular target, regardless of where in the body the cancer originated. nih.gov
First-Generation: The first TRK inhibitors to receive landmark tumor-agnostic approvals were Larotrectinib and Entrectinib. targetedonc.comnih.govnih.gov These drugs demonstrated high response rates and durable benefits in patients with TRK fusion-positive cancers. nih.gov Entrectinib is a multikinase inhibitor that also targets ALK and ROS1 rearrangements. targetedonc.com
Next-Generation: As with ALK inhibitors, acquired resistance to first-generation TRK inhibitors can occur, often through mutations in the TRK kinase domain. nih.gov To address this, next-generation inhibitors such as Selitrectinib and Repotrectinib were developed. targetedonc.comnih.gov These agents are designed to be effective against tumors that have developed on-target resistance mutations to the first-generation drugs. nih.gov
Belizatinib (TSR-011) within the Landscape of Kinase Inhibitors
Belizatinib (this compound) was developed as a targeted agent aiming to inhibit both the ALK and TRK pathways.
Belizatinib is classified as an orally available, dual inhibitor of anaplastic lymphoma kinase (ALK) and the full spectrum of tropomyosin receptor kinases (TRKA, TRKB, and TRKC). ncats.ionih.govmedchemexpress.com Preclinical data demonstrated its potency, with the ability to inhibit the enzymatic activity of ALK and the TRK family of kinases at low nanomolar concentrations. ncats.ioresearchgate.netselleckchem.comcaymanchem.com Specifically, it showed high affinity for wild-type ALK with an IC50 value of 0.7 nM and for TRKA, TRKB, and TRKC with IC50 values of less than 3 nM. selleckchem.comcaymanchem.com The rationale for this dual-inhibition strategy was to target multiple oncogenic pathways simultaneously. ncats.io
Table 2: Belizatinib (this compound) Kinase Inhibition Profile
| Target Kinase | IC50 Value |
| ALK | 0.7 nM selleckchem.comcaymanchem.com |
| TRKA | <3 nM ncats.ioselleckchem.comcaymanchem.com |
| TRKB | <3 nM ncats.ioselleckchem.comcaymanchem.com |
| TRKC | <3 nM ncats.ioselleckchem.comcaymanchem.com |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Belizatinib was initially developed by Amgen and later advanced by Tesaro. researchgate.netnus.edu.sg It entered a Phase 1/2a clinical trial (NCT02048488) to evaluate its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors, with a focus on cancers positive for ALK or TRK fusions. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUJEXAPHIEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357920-84-3 | |
| Record name | Belizatinib [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELIZATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Belizatinib S Action
Molecular Mechanism of Anaplastic Lymphoma Kinase (ALK) Inhibition by Belizatinib
Belizatinib demonstrates potent inhibitory effects on ALK, a receptor tyrosine kinase that, when aberrantly activated, acts as a key oncogenic driver in various cancers. mdpi.com
Belizatinib functions as an ATP-competitive inhibitor, targeting the ATP-binding site located in the hinge region between the N-terminal and C-terminal lobes of the ALK kinase domain. mdpi.comfrontiersin.orgpatsnap.com Molecular dynamics simulations have provided insights into its specific interactions. These models predict the formation of three hydrogen bonds between Belizatinib and the hinge region of ALK. One of these bonds originates from the NH-group of the compound's benzimidazole (B57391) ring, while the other two are formed by the amide linker. uni-muenchen.de This interaction physically obstructs the binding of ATP, thereby preventing the autophosphorylation and subsequent activation of the kinase. patsnap.com Studies have also shown that Belizatinib's binding may be particularly effective against certain resistance mutations, such as L1196M, where it is predicted to sit deeper within the binding pocket, closer to the hinge residue, compared to its interaction with the wild-type ALK. uni-muenchen.de
Belizatinib exhibits high-affinity binding and potent inhibition of wild-type recombinant ALK kinase activity. Research findings consistently report a half-maximal inhibitory concentration (IC50) value of 0.7 nM for wild-type ALK. uni-muenchen.demedchemexpress.commedchemexpress.com This low nanomolar potency underscores its effectiveness as an ALK inhibitor.
| Target | IC50 Value |
|---|---|
| Wild-Type ALK | 0.7 nM |
The activation of ALK triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. oaepublish.com By inhibiting ALK phosphorylation, Belizatinib effectively blocks these downstream pathways. mdpi.com The primary pathways affected include the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) and the Ras/Mitogen-activated protein kinase (MAPK) pathways. mdpi.compatsnap.comresearchgate.net Inhibition of these pathways leads to a halt in cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells that are dependent on ALK signaling. patsnap.comdrugbank.com
Molecular Mechanism of Tropomyosin Receptor Kinase (TRK) Inhibition by Belizatinib
In addition to its effects on ALK, Belizatinib is a potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are involved in neuronal development and have been identified as oncogenic drivers when their genes undergo fusion events. nih.govmdpi.com
Belizatinib is a pan-TRK inhibitor, demonstrating potent activity against all three members of the TRK family. It inhibits TRKA, TRKB, and TRKC with IC50 values of less than 3 nM. medchemexpress.com This broad-spectrum inhibition makes it effective against tumors driven by various NTRK gene fusions.
| Target | IC50 Value |
|---|---|
| TRKA | <3 nM |
| TRKB | <3 nM |
| TRKC | <3 nM |
Similar to its mechanism with ALK, Belizatinib acts as a Type I, ATP-competitive inhibitor of TRK kinases. nih.gov It binds to the ATP-binding site within the kinase domain of the TRK receptors. nih.govnih.gov This binding action prevents the phosphorylation of tyrosine residues, which is a critical step for activating downstream signaling. nih.gov The kinase domains of TRKA, TRKB, and TRKC share a high degree of sequence identity, particularly in the residues that form the ATP-binding pocket, which explains Belizatinib's potent pan-TRK activity. nih.gov However, certain point mutations within the TRK kinase domain can alter the conformation of the binding site and have been shown to limit the inhibitory activity of Belizatinib. nih.govnih.gov
Consequences for TRK-mediated Cell Proliferation and Survival
Belizatinib functions as a potent, orally active inhibitor of the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. medchemexpress.comncats.io The TRK family of receptors and their corresponding neurotrophin ligands play a crucial role in the development and function of the nervous system, regulating processes such as cell differentiation, proliferation, survival, and pain. nih.govtandfonline.com In the context of cancer, genetic alterations like gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins. tandfonline.com These fusion proteins result in constitutively active, ligand-independent signaling, which can drive tumorigenesis. nih.govwindows.net
The activation of TRK receptors triggers several downstream signaling cascades critical for cell growth and survival. windows.net These pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLC-γ pathway. nih.govwindows.net The RAS/MAPK cascade is directly involved in promoting cell growth and proliferation. nih.gov The PI3K/AKT pathway is essential for preventing apoptosis and promoting cell survival. nih.govtandfonline.com
By binding to and inhibiting TRK kinases, Belizatinib blocks the phosphorylation of these downstream targets. ncats.iogenomenon.com This disruption of TRK-mediated signaling impedes the growth of tumor cells that are dependent on these pathways for their proliferation and survival. ncats.iogenomenon.com In tumors driven by NTRK fusions, where TRK signaling is pathologically activated, inhibition by Belizatinib can lead to a decrease in cancer cell proliferation and an increase in apoptosis. nih.govnih.gov
Selectivity Profile against Other Kinases
Belizatinib is characterized as a dual inhibitor, demonstrating potent activity against both anaplastic lymphoma kinase (ALK) and the TRK family of kinases. medchemexpress.comselleckchem.comuni-muenchen.de Its high affinity for wild-type recombinant ALK is demonstrated by a low nanomolar inhibitory concentration. selleckchem.combiocompare.com Similarly, it potently inhibits all three members of the TRK family. selleckchem.comselleckchem.comcaymanchem.com The inhibitory activity of Belizatinib against its primary targets is summarized in the table below.
| Target Kinase | IC50 (nM) |
|---|---|
| ALK | 0.7 |
| TRKA | <3 |
| TRKB | <3 |
| TRKC | <3 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple references. ncats.ioselleckchem.comselleckchem.comcaymanchem.com
Off-target Effects and Specificity Considerations (e.g., IGFR1, JAK2, Src)
While Belizatinib is a potent inhibitor of ALK and TRK kinases, its selectivity profile has been evaluated against other kinases to understand potential off-target effects. Research indicates that Belizatinib is a selective ALK inhibitor with minor off-target activity towards insulin-like growth factor 1 receptor (IGF1R), Janus kinase 2 (JAK2), and the proto-oncogene tyrosine-protein kinase Src. nih.govresearchgate.netmdpi.com
The selectivity of a kinase inhibitor is a critical aspect, as off-target effects can contribute to adverse events. nih.gov For instance, IGF1R has high sequence similarity to ALK and is abundant in healthy tissues, making it a common unwanted target for ALK inhibitors. nih.gov Studies have quantified the selectivity of Belizatinib for ALK over these other kinases, showing a significantly higher potency for its intended target. nih.gov
| Off-Target Kinase | Selectivity Fold (vs. ALK) |
|---|---|
| IGF1R | 15x |
| JAK2 | 64x |
| Src | 103x |
Selectivity Fold: Indicates how many times more potent the inhibitor is for ALK compared to the off-target kinase. Data sourced from reference nih.gov.
This selectivity profile suggests that while Belizatinib interacts with other kinases, its primary mechanism of action at therapeutic concentrations is driven by the potent inhibition of ALK and TRK. nih.govnih.govresearchgate.net
Preclinical Research and Pharmacological Studies of Belizatinib
In Vitro Efficacy Studies
Cell Line Sensitivity and Viability Assays
Belizatinib has demonstrated significant potency in inhibiting the enzymatic activity of wild-type ALK. In biochemical assays, Belizatinib showed a half-maximal inhibitory concentration (IC50) of 0.7 nM for wild-type recombinant ALK kinase. selleckchem.commedchemexpress.com This high affinity indicates a strong potential for inhibiting ALK-driven cellular processes. Furthermore, it inhibits TRKA, TRKB, and TRKC with IC50 values of less than 3 nM. selleckchem.com
| Compound | Target | IC50 (nM) |
| Belizatinib (TSR-011) | Wild-type ALK | 0.7 |
| Belizatinib (this compound) | TRKA, TRKB, TRKC | <3 |
Activity against Specific ALK Mutations (e.g., L1196M, G1269A, C1156Y, L1152R)
A critical aspect of the development of new ALK inhibitors is their ability to overcome resistance mutations that emerge during treatment with earlier-generation drugs. Preclinical studies have indicated that Belizatinib is active against the crizotinib-resistant L1196M mutation. researchgate.net While specific IC50 values for Belizatinib against the L1196M, G1269A, C1156Y, and L1152R mutations are not consistently reported in publicly available literature, the activity against L1196M suggests a potential role in treating resistant disease. The L1196M mutation is a known "gatekeeper" mutation that confers resistance to several ALK inhibitors. nih.gov The G1269A mutation also alters the ATP-binding pocket, leading to resistance. nih.gov The C1156Y and L1152R mutations are other clinically relevant resistance mechanisms that can emerge under the pressure of ALK inhibitor therapy. nih.gov
Evaluation against ALK Fusion Variants (e.g., EML4-ALK variants)
The echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene is the most common ALK rearrangement in NSCLC, and it exists in several variants. nih.gov These variants differ in the portion of EML4 that is fused to the ALK kinase domain, which can affect protein stability and sensitivity to ALK inhibitors. nih.govcaymanchem.com In vitro studies with other ALK inhibitors have shown that different EML4-ALK variants can confer varying degrees of sensitivity. caymanchem.com However, specific data from preclinical studies detailing the efficacy of Belizatinib against different EML4-ALK fusion variants (e.g., variant 1, variant 2, variant 3) are not extensively available in the current body of scientific literature.
Induction of Cell Cycle Arrest and Apoptosis
The primary mechanism of action for many tyrosine kinase inhibitors involves the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This is often achieved by inhibiting the signaling pathways that drive cell proliferation and survival. While ALK inhibitors, in general, are known to induce G1 phase cell cycle arrest and apoptosis in ALK-positive cells, specific studies detailing the effects of Belizatinib on cell cycle progression and the induction of apoptosis, including the activation of caspases, have not been widely published. nih.gov
Reactive Oxygen Species (ROS) Production
Reactive oxygen species are highly reactive molecules that can induce cellular damage and are involved in various cellular processes, including apoptosis. Some cancer therapies leverage the generation of ROS to kill cancer cells. There is currently no publicly available research that specifically investigates the effect of Belizatinib on the production of reactive oxygen species in cancer cells.
In Vivo Efficacy Studies
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. Multiple sources indicate that Belizatinib (this compound) exerts sustained and potent inhibition of ALK-dependent tumor growth in mouse models. selleckchem.commedchemexpress.com However, specific quantitative data from these xenograft studies, such as the percentage of tumor growth inhibition, the specific patient-derived xenograft (PDX) models used, or graphical representations of tumor volume reduction over time, are not detailed in the available literature. A phase 1/2a clinical trial (NCT02048488) was initiated to evaluate the safety and efficacy of Belizatinib in patients with advanced solid tumors, including those with ALK-positive NSCLC who were resistant to crizotinib (B193316), though further development was discontinued (B1498344) based on the competitive landscape and benefit/risk considerations. researchgate.netnih.gov
Tumor Growth Suppression in Xenograft Models (e.g., U87 xenograft nude mouse model)
Xenograft models, particularly those involving human cancer cell lines implanted in immunodeficient mice, are fundamental tools in preclinical oncology research. The U87 human glioblastoma cell line is widely utilized to establish brain tumor xenografts. nih.govnih.gov Studies involving this model have demonstrated that targeting key signaling pathways can lead to significant inhibition of tumor growth. nih.govnih.gov For instance, research on various therapeutic agents in U87 xenograft models has shown successful tumor growth inhibition and even regression. nih.govnih.gov
While Belizatinib's primary targets include Tropomyosin Receptor Kinases (TRKs), which can be relevant in neurological tumors, specific published data detailing the compound's efficacy in a U87 xenograft nude mouse model were not available in the reviewed literature. However, the established sensitivity of U87 xenografts to inhibitors of growth factor pathways supports the rationale for evaluating agents like Belizatinib in this context. nih.govnih.gov
Assessment of Anti-Tumor Effects in Diverse Cancer Models
Belizatinib has demonstrated significant anti-tumor activity across various preclinical cancer models, primarily those driven by anaplastic lymphoma kinase (ALK) mutations. medchemexpress.com Its efficacy has been particularly noted in models of non-small cell lung cancer (NSCLC) and neuroblastoma (NBL). mdpi.comuni-muenchen.de
In studies on NSCLC, Belizatinib has been identified as a promising inhibitor, especially for tumors that have developed resistance to other ALK inhibitors. uni-muenchen.de It shows potent activity against the L1196M mutation, one of the most common resistance mutations that emerge in ALK-positive NSCLC patients following treatment with first-generation inhibitors. uni-muenchen.de Research suggests Belizatinib may be an optimal therapeutic choice for patients carrying this specific mutation. uni-muenchen.de
In the context of neuroblastoma, Belizatinib has shown sensitivity against specific ALK mutations, including R1275Q and the less common L1196M gatekeeper mutation. mdpi.com This indicates its potential as a targeted therapy for subsets of neuroblastoma patients whose tumors are driven by these particular genetic alterations. mdpi.com
Table 1: Anti-Tumor Activity of Belizatinib in Various Cancer Models
| Cancer Model | Key Findings | References |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Shows high efficacy against the L1196M resistance mutation within the EML4-ALK fusion protein. | uni-muenchen.de |
| Neuroblastoma (NBL) | Demonstrates sensitivity in models with ALK R1275Q and L1196M mutations. | mdpi.com |
Blood-Brain Barrier Penetration and Central Nervous System Activity
The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating primary brain tumors and central nervous system (CNS) metastases. nih.govnih.gov For patients with ALK-positive non-small cell lung cancer, the development of brain metastases is a common clinical challenge. nih.gov Consequently, newer generations of ALK inhibitors have been specifically designed to achieve better CNS penetration. nih.gov
Compounds like alectinib (B1194254) and lorlatinib (B560019) demonstrate high CNS penetration, with cerebrospinal fluid (CSF)-to-plasma concentration ratios reported to be significant. nih.govnih.gov For instance, alectinib is not a substrate for P-glycoprotein (P-gp), a key efflux pump at the BBB, which contributes to its effectiveness in preventing and treating brain metastases. nih.gov In contrast, other inhibitors may have their brain accumulation limited by such transporters. nih.gov While the development of ALK inhibitors with CNS activity is a key focus in oncology, specific data regarding Belizatinib's ability to penetrate the blood-brain barrier and its resulting activity in the CNS are not detailed in publicly available preclinical studies. mdpi.comnih.govnih.gov
Pharmacodynamics Studies
Correlation of Concentration with Target Inhibition
The pharmacodynamic effect of Belizatinib is directly related to its concentration and potent inhibition of its molecular targets. Belizatinib is a powerful inhibitor of wild-type ALK, as well as the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). medchemexpress.com The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50). In biochemical assays, Belizatinib demonstrates a very low IC50 value against wild-type recombinant ALK, indicating that only a small concentration is needed to achieve 50% inhibition of the enzyme's activity. medchemexpress.com The inhibition of these kinases disrupts the downstream signaling pathways that cancer cells rely on for proliferation and survival. mdpi.com
Table 2: In Vitro Inhibitory Potency of Belizatinib
| Target | IC50 Value | References |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 0.7 nM | medchemexpress.com |
| Tropomyosin Receptor Kinase A (TRKA) | Inhibitor | medchemexpress.com |
| Tropomyosin Receptor Kinase B (TRKB) | Inhibitor | medchemexpress.com |
| Tropomyosin Receptor Kinase C (TRKC) | Inhibitor | medchemexpress.com |
Sustained Inhibition of ALK-Dependent Tumor Growth
Preclinical studies have confirmed that Belizatinib exerts a sustained and potent inhibition of tumor growth in ALK-dependent cancer models. medchemexpress.com This sustained effect is crucial for therapeutic efficacy, as continuous suppression of the oncogenic driver is necessary to control tumor progression. In cancers like ALK-positive anaplastic large-cell lymphoma (ALCL), the addiction to ALK signaling is so strong that withdrawal of the inhibitor can lead to cellular stress and apoptosis due to oncogene overdose. nih.gov
By effectively binding to and blocking the ALK kinase, Belizatinib ensures that the downstream signaling pathways remain inactive, thereby arresting cell proliferation and leading to a durable anti-tumor response in sensitive models. nih.govmedchemexpress.com This sustained target engagement is a key pharmacodynamic property that underlies its anti-tumor activity observed in vivo. medchemexpress.com
Mentioned Chemical Compounds
Clinical Development and Therapeutic Applications of Belizatinib
Clinical Trial Design and Progression
The clinical evaluation of Belizatinib centered on a significant Phase I/II trial designed to assess its potential in treating specific patient populations.
Phase I/II Clinical Trials (NCT02048488)
A pivotal open-label, dose-escalation, and cohort expansion Phase I/IIa clinical trial, identified as NCT02048488, was initiated to investigate the oral administration of Belizatinib. patsnap.comclinicaltrials.gov The primary objectives of this study were to determine the safety, tolerability, recommended Phase II dose (RP2D), and preliminary anti-tumor activity of the compound. researchgate.net The trial progressed through a dose-escalation phase, with total daily doses ranging from 30 to 480 mg, followed by an expansion phase at the determined RP2D. researchgate.netncats.io The study was ultimately completed on June 30, 2018. springer.com
Patient Cohorts and Advanced Solid Tumors/Lymphomas
The NCT02048488 trial enrolled patients with advanced solid tumors and lymphomas who had not responded to standard therapies. clinicaltrials.govarctomsci.com A key inclusion criterion for participants was the confirmed positive status for either anaplastic lymphoma kinase (ALK) or tropomyosin receptor kinase (TRK). clinicaltrials.gov The trial specifically focused on patients with advanced solid tumors, with a particular emphasis on those with ALK- and TRK-positive cancers. researchgate.netarctomsci.com
Outcomes in ALK-Positive Patients (ALK TKI naive vs. previously treated)
The trial yielded noteworthy outcomes, particularly in patients with ALK-positive tumors. Among ALK inhibitor-naive patients with non-small cell lung cancer (NSCLC) harboring an ALK mutation, amplification, or rearrangement (n=14), treatment with Belizatinib resulted in a partial response for six patients and stable disease for the remaining eight. genomenon.comnih.gov In a cohort of patients with ALK-rearranged advanced solid tumors, those who received higher doses of Belizatinib (n=3) all demonstrated a response. genomenon.com At a lower dose, 56% of patients (5 out of 9) achieved stable disease for seven months or longer. genomenon.com
However, despite these initial promising results, the development of Belizatinib was discontinued (B1498344). genomenon.comnih.gov The decision was based on the assessment that the drug demonstrated limited efficacy in the competitive landscape of ALK inhibitors. genomenon.comnih.gov
Investigated Therapeutic Areas
Belizatinib's therapeutic potential was primarily explored in the context of neoplasms, with a strong focus on a specific type of lung cancer.
Neoplasms
Belizatinib was investigated as a potential treatment for various neoplasms, which are abnormal growths of tissue that can be either benign or malignant. patsnap.com Its mechanism of action, targeting both ALK and TRK kinases, made it a candidate for tumors where these signaling pathways are dysregulated. ncats.io
Non-Small Cell Lung Cancer (NSCLC) with ALK Rearrangements
Research Findings Summary
| Trial Phase | Trial Identifier | Patient Population | Key Findings | Status |
| Phase I/IIa | NCT02048488 | Advanced Solid Tumors and Lymphomas with ALK or TRK positivity | In ALK inhibitor-naive NSCLC patients (n=14), 6 had a partial response and 8 had stable disease. genomenon.comnih.gov In patients with ALK-rearranged tumors, higher doses led to responses in all 3 patients, while lower doses resulted in prolonged stable disease in 56% of 9 patients. genomenon.com | Completed springer.com |
Neuroblastoma (NBL)
Neuroblastoma is an embryonic cancer of the sympathetic nervous system where aberrations in the ALK receptor tyrosine kinase are a known risk factor for poor prognosis. nih.gov Belizatinib was investigated as a potential therapeutic agent due to its selective ALK inhibition. nih.gov
Detailed Research Findings Preclinical studies identified belizatinib as a selective ALK inhibitor with potential activity against specific ALK mutations found in neuroblastoma. nih.gov In vitro evidence suggested that the ALK R1275Q mutation, which is sensitive to some ALK inhibitors, and the less common L1196M gatekeeper mutation were sensitive to belizatinib. nih.govmdpi.com
However, these preclinical findings did not translate into clinical benefit in the one neuroblastoma patient treated in the primary clinical trial of belizatinib. genomenon.com A patient with the ALK R1275Q mutation included in the Phase I NCT02048488 trial did not show a response to the treatment. genomenon.comgenomenon.com
Summary of Belizatinib Research in Neuroblastoma
| Mutation | Research Setting | Finding | Source |
|---|---|---|---|
| ALK R1275Q | Preclinical | Sensitive to belizatinib | nih.gov |
| ALK L1196M | Preclinical | Sensitive to belizatinib | nih.gov |
| ALK R1275Q | Clinical Trial (NCT02048488) | No response observed in one patient | genomenon.comgenomenon.com |
Lymphomas
Anaplastic large-cell lymphoma (ALCL) is a type of lymphoma often characterized by ALK rearrangements, making it a logical target for ALK inhibitors. researchgate.net Consequently, patients with lymphomas were included in the pivotal Phase I/IIa clinical trial for belizatinib (NCT02048488) to assess its therapeutic potential. mycancergenome.orgmedchemexpress.comclinicaltrials.gov
Pancreatic Cancer (Potential Repurposing)
Given the urgent need for new treatments for pancreatic cancer, a highly aggressive malignancy, researchers have explored drug repurposing as a strategy to identify effective therapies. cso.iedovepress.com Belizatinib emerged as a promising candidate from such an investigation.
Detailed Research Findings An extensive analysis of large, publicly available drug repurposing databases, which included data on over 2,000 drugs across nearly 1,600 cancer cell lines, identified belizatinib as a top candidate for pancreatic cancer. cso.ie The study revealed that pancreatic cancer cell lines were significantly more sensitive to belizatinib compared to other cancer cell types. cso.ie
Further laboratory experiments confirmed these findings, demonstrating very low IC50 values (the concentration required to inhibit 50% of cell growth) in the low nanomolar range in two different pancreatic cancer cell lines. cso.ie Interestingly, the mechanism of action in these cells might differ from its known targets, as the study noted a lack of consistent inhibition of the downstream signaling proteins AKT and ERK. cso.ie These promising preclinical results led to the consideration of a clinical trial of belizatinib for patients with advanced pancreatic cancer. cso.ie
In Vitro Activity of Belizatinib in Pancreatic Cancer Cell Lines
| Cell Line | Finding | Source |
|---|---|---|
| Pancreatic Cancer Cell Line 1 | Very low IC50 in the low nM range | cso.ie |
| Pancreatic Cancer Cell Line 2 | Very low IC50 in the low nM range | cso.ie |
Other Advanced Solid Tumors
The primary evaluation of belizatinib was conducted in a Phase I/IIa trial (NCT02048488) that included patients with a range of advanced solid tumors, with a particular focus on those with ALK and TRK gene alterations. nih.govresearchgate.netresearchgate.net
Detailed Research Findings The trial enrolled patients with relapsed or refractory advanced cancers, including a significant cohort of patients with ALK-positive non-small-cell lung cancer (NSCLC). nih.govnih.gov In the subgroup of 14 ALK inhibitor-naïve patients with ALK-positive NSCLC, belizatinib showed some clinical activity. nih.gov Six of these patients experienced a partial response, while the remaining eight had stable disease. nih.govnih.govnih.gov Another report from the trial noted that at higher dose levels, 3 out of 3 patients with ALK-rearranged solid tumors responded. genomenon.com
Clinical Activity of Belizatinib in ALK-Positive NSCLC (Inhibitor-Naïve)
| Response Type | Number of Patients (n=14) | Percentage | Source |
|---|---|---|---|
| Partial Response | 6 | 42.9% | nih.govnih.gov |
| Stable Disease | 8 | 57.1% | nih.govnih.gov |
| Overall Response Rate (PR) | 6 | 42.9% | nih.gov |
Mechanisms of Resistance to Belizatinib and Strategies for Overcoming Resistance
Intrinsic Resistance Mechanisms to ALK Tyrosine Kinase Inhibitors
Intrinsic, or primary, resistance to ALK TKIs describes a de novo lack of response to the therapy. oaepublish.comrethinkingnsclc.com This phenomenon is considered when a patient's disease progresses within the first three months of initiating treatment. oaepublish.com While uncommon, observed in about 4-10% of ALK-positive NSCLC cases, the underlying causes can be complex. oaepublish.com Mechanisms can include the pre-existence of resistance mutations in minor subclones of the tumor, though this is not the most common cause. mdpi.com More frequently, intrinsic resistance may be due to the activation of alternative oncogenic "bypass" pathways that are already established, rendering the tumor cells independent of ALK signaling from the outset. researchgate.netamegroups.org For instance, de novo amplification of the MET gene has been identified as a mechanism of intrinsic resistance to second-generation ALK inhibitors. amegroups.org Other factors, such as specific EML4-ALK fusion variants or the presence of co-mutations in genes like TP53, may also contribute to a reduced initial response to ALK-targeted therapies. amegroups.orgencyclopedia.pub
Acquired Resistance Mechanisms
Acquired resistance emerges after an initial period of clinical benefit from Belizatinib, representing a common pathway for treatment failure. oaepublish.comrethinkingnsclc.com These mechanisms are broadly divided into those that are dependent on the ALK kinase itself (on-target) and those that are independent of it (off-target). rethinkingnsclc.comamegroups.org
ALK-Dependent Resistance: On-Target Mutations
The most prevalent form of acquired resistance involves the development of secondary mutations within the ALK kinase domain. oaepublish.comnih.gov These on-target mutations account for 30-40% of all known resistance mechanisms to ALK inhibitors. oaepublish.comnih.gov They function by altering the structure of the kinase domain, which can directly impede the binding of Belizatinib or change the protein's conformation. oaepublish.comresearchgate.net
Different ALK inhibitors have varying effectiveness against specific resistance mutations. Belizatinib has demonstrated particular potency against the L1196M "gatekeeper" mutation, a common mutation that confers resistance to the first-generation inhibitor crizotinib (B193316). nih.govoncotarget.comuni-muenchen.de Studies suggest Belizatinib is also recommended for the G1269A mutation. uni-muenchen.deuni-muenchen.de However, a case report has indicated that after treatment with Belizatinib, both F1174L and G1269A mutations were detected. oncotarget.com The sensitivity of Belizatinib to other mutations, such as C1156Y and I1171T, has also been evaluated, with some research indicating lorlatinib (B560019) may be a better option for these specific mutations. uni-muenchen.deuni-muenchen.de
Table 1: Belizatinib Sensitivity to Specific ALK Mutations
| ALK Mutation | Belizatinib Sensitivity |
|---|---|
| L1196M | Sensitive nih.govoncotarget.comuni-muenchen.de |
| G1269A | Sensitive / Recommended uni-muenchen.deuni-muenchen.de |
| C1156Y | Less Sensitive than Lorlatinib uni-muenchen.deuni-muenchen.de |
| I1171T | Less Sensitive than Lorlatinib uni-muenchen.deuni-muenchen.de |
| F1174L | Resistance Observed oncotarget.com |
Resistance can arise from mutations that cause structural changes in the kinase domain, interfering with drug binding. oaepublish.com These alterations in the protein's three-dimensional shape can prevent Belizatinib from effectively docking into the ATP-binding pocket, thereby restoring the kinase's activity and downstream signaling even in the drug's presence. researchgate.net This conformational change is a key mechanism of on-target, ALK-dependent resistance. oaepublish.com
Strategies to Overcome Resistance
To counter the development of resistance to ALK inhibitors like belizatinib, researchers are exploring several strategies, including sequential therapies and combination approaches.
Sequential Therapy with Next-Generation ALK Inhibitors
The sequential use of different generations of ALK inhibitors is a standard approach in the management of ALK-positive NSCLC. amegroups.orgnih.govamegroups.org As resistance develops to one inhibitor, switching to a next-generation inhibitor that is effective against the specific resistance mechanism can provide continued clinical benefit. amegroups.orgnih.gov
The rationale for this approach is based on the evolving landscape of resistance mutations. For instance, while a first-generation inhibitor like crizotinib may lead to the development of mutations like L1196M, second- and third-generation inhibitors such as alectinib (B1194254), brigatinib, and lorlatinib have been designed to be active against these and other resistance mutations. nih.govwikipedia.org Lorlatinib, a third-generation inhibitor, is particularly effective against the G1202R mutation, a common resistance mechanism to second-generation inhibitors. nih.govwikipedia.org
Preclinical models are being used to predict resistance mutations to newer investigational ALK inhibitors to help optimize sequential treatment strategies before they are applied in the clinic. biorxiv.org While the development of belizatinib was discontinued (B1498344), studies suggested its potential activity against the L1196M resistance mutation. nih.govuni-muenchen.de
| Inhibitor Generation | Compound Name | Common Resistance Mutations Targeted |
|---|---|---|
| First-Generation | Crizotinib | - |
| Second-Generation | Alectinib | L1196M |
| Brigatinib | L1196M, G1202R (some activity) | |
| Ceritinib | L1196M | |
| Third-Generation | Lorlatinib | G1202R and other resistance mutations |
Combination Therapy Approaches
Combining ALK inhibitors with drugs that target other signaling pathways is a promising strategy to overcome resistance, particularly ALK-independent mechanisms. nih.govgoogle.com
The Mitogen-activated protein kinase (MAPK/ERK) pathway is a critical downstream signaling pathway that can be activated as a bypass mechanism, leading to resistance to ALK inhibitors. nih.govfrontiersin.org
Dual Inhibition: Preclinical studies have shown that inhibiting the MEK (MAPK/ERK kinase) pathway can enhance the effectiveness of ALK inhibition and delay the onset of resistance. nih.govwikipedia.org By simultaneously blocking both ALK and MEK, this combination therapy can counteract the activation of the MAPK bypass pathway. nih.govencyclopedia.pub Clinical trials are currently investigating combinations of various ALK and MEK inhibitors. wikipedia.orgencyclopedia.pub
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. mdpi.comnih.gov
Combination with ALK Inhibitors: Combining ALK inhibitors with anti-VEGF therapies, such as the monoclonal antibody bevacizumab, is being explored as a strategy to enhance anti-tumor activity. wikipedia.orgencyclopedia.pub Bevacizumab works by inhibiting VEGF, thereby normalizing tumor vasculature and preventing the formation of new blood vessels. wikipedia.orgmdpi.com This approach aims to starve the tumor and inhibit its growth. encyclopedia.pub Clinical trials are underway to evaluate the combination of bevacizumab with ALK inhibitors like alectinib and brigatinib. wikipedia.orgencyclopedia.pub
Investigating the Impact of EML4-ALK Variants on Resistance
The development of resistance to targeted therapies like Belizatinib is a significant challenge in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Resistance can arise from various mechanisms, including the emergence of secondary mutations within the ALK kinase domain or the activation of alternative signaling pathways. The specific variant of the EML4-ALK fusion protein can also influence the sensitivity to ALK inhibitors. uni-muenchen.deuni-muenchen.de
The EML4-ALK fusion gene, the most common ALK rearrangement in NSCLC, has several known variants, with variant 1 (V1) and variant 3 (V3) being the most prevalent. dovepress.comnih.gov These variants differ in the portion of the EML4 protein that fuses to the ALK kinase domain, which can affect protein stability and localization, and consequently, inhibitor sensitivity. amegroups.orgunimib.it Research suggests that different EML4-ALK variants can exhibit varied responses to ALK inhibitors. uni-muenchen.de For instance, some studies have indicated that patients with the EML4-ALK variant 3 may experience earlier treatment failure with certain ALK inhibitors compared to those with variant 1. dovepress.com
Acquired resistance to ALK inhibitors is frequently driven by secondary mutations in the ALK kinase domain. oatext.comnih.gov The L1196M "gatekeeper" mutation is one of the most common resistance mutations that emerges during treatment with first-generation ALK inhibitors like crizotinib. oatext.comnih.gov However, resistance to Belizatinib has been associated with other mutations as well, such as F1174L and G1269A. oncotarget.com
A dissertation from LMU München highlighted the potency of Belizatinib against the L1196M mutation across different EML4-ALK fusion variants. uni-muenchen.de The study, utilizing Ba/F3 cell models, suggested that Belizatinib is a promising inhibitor for tumors harboring the ALK-L1196M mutation, showing approximately twenty times the potency of lorlatinib in this context. uni-muenchen.de The research also indicated that Belizatinib could be a recommended treatment for the G1269A mutation. uni-muenchen.de
The complexity of resistance mechanisms is further underscored by the potential for compound mutations, where multiple resistance mutations occur simultaneously. amegroups.org This highlights the need for a comprehensive understanding of how different EML4-ALK variants and specific resistance mutations interact to influence drug sensitivity.
The table below summarizes the activity of various ALK inhibitors against common resistance mutations.
| ALK Mutation | Crizotinib | Alectinib | Brigatinib | Lorlatinib | Belizatinib |
| L1196M | Resistant | Active oncotarget.com | Active oatext.com | Active nih.gov | Potent uni-muenchen.de |
| G1269A | Resistant | Active | Active | Active nih.gov | Recommended uni-muenchen.de |
| G1202R | Resistant | Resistant oatext.com | Active oatext.com | Active nih.gov | - |
| F1174L | - | - | - | - | Resistant oncotarget.com |
This table is based on available preclinical and clinical data and is for informational purposes only. The clinical efficacy of these inhibitors can vary.
Strategies to overcome resistance to ALK inhibitors are an active area of research. These include the development of next-generation inhibitors with activity against a broader range of mutations and the use of combination therapies that target alternative signaling pathways. wikipedia.orgencyclopedia.pubamegroups.org For example, combining ALK inhibitors with inhibitors of EGFR, MET, or VEGF signaling pathways has shown promise in preclinical models. wikipedia.orgencyclopedia.pubmdpi.com Furthermore, understanding the specific resistance mechanisms at play in an individual patient through re-biopsy and molecular analysis can help guide subsequent treatment decisions. frontiersin.orgdovepress.com Although the clinical development of Belizatinib was discontinued due to limited clinical activity in broader patient populations, its potent preclinical activity against specific resistance mutations like L1196M provides valuable insights for the development of future ALK inhibitors. uni-muenchen.denih.gov
Comparative Analysis and Future Directions in Belizatinib Research
Comparison with Other ALK Inhibitors
Belizatinib (TSR-011) was developed as a potent inhibitor of both ALK and Tropomyosin receptor kinase (TRK). genomenon.comresearchgate.net However, its clinical development occurred in a landscape of rapidly evolving and highly effective ALK inhibitors. The first-generation inhibitor, crizotinib (B193316), demonstrated superiority over chemotherapy but was limited by acquired resistance and poor central nervous system (CNS) penetration. amegroups.orgdovepress.comamegroups.cntandfonline.com This led to the development of second-generation inhibitors (ceritinib, alectinib (B1194254), brigatinib, ensartinib) and a third-generation inhibitor (lorlatinib), which offered improved potency, broader coverage of resistance mutations, and enhanced CNS activity. tandfonline.comoaepublish.com
Differential Potency Against ALK Resistance Mutations
A primary challenge in ALK-positive non-small cell lung cancer (NSCLC) is the emergence of secondary resistance mutations in the ALK kinase domain. Different ALK inhibitors exhibit varying efficacy against these mutations.
Crizotinib : Resistance often develops through mutations like L1196M and G1269A. amegroups.orgamegroups.cntandfonline.com It is notably ineffective against the G1202R solvent front mutation, which is a common mechanism of resistance to second-generation inhibitors. oaepublish.comnih.gov
Second-Generation Inhibitors :
Ceritinib : Shows activity against crizotinib-resistant mutations such as L1196M, G1269A, I1171T, and S1206Y. tandfonline.comaacrjournals.orgnih.gov However, it is not effective against G1202R and F1174C mutations. aacrjournals.orgnih.govfrontiersin.org
Alectinib : Is active against many crizotinib-resistant mutations, but can be overcome by mutations like G1202R, I1171T/N/S, and V1180L. amegroups.orgaacrjournals.orgnih.gov The G1202R mutation is found in approximately 29% of patients who develop resistance to alectinib. amegroups.orgoaepublish.com
Brigatinib : Is potent against a majority of crizotinib-resistant mutations, including L1196M, and also shows activity against certain alectinib-resistant mutations like I1171N. nih.govamegroups.org It maintains substantial activity against the highly resistant G1202R mutation in preclinical models. aacrjournals.org
Ensartinib : Preclinical data show it can inhibit a range of ALK variants, including L1196M, C1156Y, and the G1202R mutation. amegroups.cnamegroups.org
Third-Generation Inhibitors :
Lorlatinib (B560019) : Was specifically designed to overcome resistance to earlier-generation inhibitors. mdpi.com It is highly potent against most known single ALK resistance mutations, including the G1202R mutation. frontiersin.orgmdpi.comnih.gov Resistance to lorlatinib can emerge through the development of compound mutations. frontiersin.orgamegroups.org
Belizatinib : A phase I/II clinical trial was initiated to evaluate Belizatinib in patients with ALK-positive tumors, including those with crizotinib-resistant mutations. researchgate.net However, detailed clinical data on its specific potency against the wide spectrum of ALK resistance mutations are limited. The ultimate discontinuation of its development suggests it did not offer a competitive advantage over other emerging inhibitors in overcoming resistance. genomenon.comoaepublish.com
| ALK Inhibitor | Generation | Common Resistance Mutations Addressed | Key Acquired Resistance Mutations |
|---|---|---|---|
| Crizotinib | 1st | - | L1196M, G1269A amegroups.orgamegroups.cntandfonline.com |
| Ceritinib | 2nd | L1196M, G1269A, I1171T tandfonline.comaacrjournals.orgnih.gov | G1202R, F1174V nih.govfrontiersin.org |
| Alectinib | 2nd | Crizotinib-resistant mutations nih.gov | G1202R, I1171N, V1180L amegroups.orgfrontiersin.orgnih.gov |
| Brigatinib | 2nd | L1196M, I1171N, V1180L nih.gov | G1202R, D1203N, E1210K oaepublish.comfrontiersin.org |
| Ensartinib | 2nd | L1196M, C1156Y, G1202R amegroups.cnamegroups.org | Data Emerging |
| Lorlatinib | 3rd | G1202R and most other single mutations frontiersin.orgnih.gov | Compound mutations frontiersin.orgamegroups.org |
| Belizatinib | N/A | Tested against crizotinib-resistance researchgate.net | Development Discontinued (B1498344) genomenon.comoaepublish.com |
Effectiveness in Central Nervous System Metastases
Brain metastases are a common and serious complication of ALK-positive NSCLC, making CNS efficacy a critical attribute for ALK inhibitors. tandfonline.comamegroups.org
Crizotinib : Has poor penetration of the blood-brain barrier, leading to suboptimal control of intracranial disease. dovepress.comtandfonline.comamegroups.org The CNS is a frequent site of initial disease progression for patients on crizotinib. aacrjournals.orgamegroups.org
Second-Generation Inhibitors : These agents were developed to have improved CNS penetration and activity.
Alectinib : Demonstrates robust CNS activity, significantly delaying CNS progression compared to crizotinib and showing high intracranial response rates (81% in a first-line setting). tandfonline.comamegroups.orgoncotarget.com
Ceritinib : Shows meaningful antitumor activity in patients with active brain metastases, with intracranial response rates reported up to 51.5%. jhoponline.comnih.govnih.gov
Brigatinib : Is a CNS-penetrant agent that has demonstrated significant intracranial efficacy in clinical trials.
Ensartinib : Was designed for improved CNS activity and has shown a confirmed intracranial response rate of 64% in first-line treatment, compared to 21% for crizotinib. amegroups.orgtargetedonc.com
Third-Generation Inhibitors :
Lorlatinib : Was specifically engineered for potent CNS penetration and activity. frontiersin.orgmdpi.comamegroups.org In the CROWN study, it dramatically reduced the risk of intracranial progression compared to crizotinib and was effective at preventing the development of new brain metastases. ascopubs.orgnih.govcancer.gov
Belizatinib : There is a lack of published clinical data regarding the CNS efficacy of Belizatinib. Its discontinuation for "limited efficacy" suggests it likely did not demonstrate competitive intracranial activity compared to the newer generation inhibitors that were proving highly effective in this setting. genomenon.comgenomenon.com
| ALK Inhibitor | Notable CNS Efficacy |
|---|---|
| Crizotinib | Poor CNS penetration and efficacy. dovepress.comtandfonline.comamegroups.org |
| Ceritinib | Demonstrates intracranial response in patients with active brain metastases. jhoponline.comnih.govcancernetwork.com |
| Alectinib | High intracranial response rate (81% in first-line) and delays CNS progression. tandfonline.comoncotarget.com |
| Brigatinib | Demonstrates significant intracranial efficacy. amegroups.org |
| Ensartinib | Superior intracranial response rate (64%) compared to crizotinib (21%). targetedonc.com |
| Lorlatinib | Excellent CNS penetration; significantly reduces risk of intracranial progression. ascopubs.orgnih.govcancer.gov |
| Belizatinib | No published clinical data on CNS efficacy; development discontinued. genomenon.comgenomenon.com |
Structural Basis for Inhibitory Activity and Selectivity
Belizatinib (this compound) is a small-molecule kinase inhibitor designed to bind to and inhibit the activity of ALK and TRK receptor tyrosine kinases. genomenon.com The inhibitory action stems from its ability to occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that drive tumor cell proliferation.
Structure-Activity Relationships (SAR)
Detailed public information regarding the specific structure-activity relationships (SAR) of Belizatinib is limited. The development of such inhibitors typically involves extensive medicinal chemistry efforts to optimize the molecule's fit within the target's ATP pocket, enhance potency, and improve selectivity to minimize off-target effects. For ALK inhibitors, key structural interactions often involve forming hydrogen bonds with the hinge region of the kinase domain. The macrocyclic structure of lorlatinib, for example, is a key feature that contributes to its high potency and ability to overcome resistance mutations by fitting within the ATP-binding site despite conformational changes caused by mutations like G1202R. frontiersin.orgmdpi.com The lack of available SAR studies for Belizatinib is likely a consequence of its early discontinuation.
Current Status of Clinical Development and Discontinuation of Further Development
The clinical development of Belizatinib (this compound) has been discontinued. oaepublish.compatsnap.com The decision was made following a Phase I trial (NCT02048488) designed to evaluate its safety and efficacy in patients with advanced solid tumors, with a focus on ALK- and TRK-positive cancers. genomenon.comresearchgate.net
In an expansion cohort of this trial involving 14 ALK inhibitor-naïve NSCLC patients with an ALK rearrangement, amplification, or mutation, Belizatinib demonstrated limited efficacy. genomenon.comgenomenon.com The results showed a partial response in six patients and stable disease in the remaining eight patients. genomenon.comgenomenon.com Given the high response rates and superior progression-free survival being demonstrated by second and third-generation ALK inhibitors in concurrent clinical trials, the efficacy profile of Belizatinib was not considered competitive enough to warrant further development. genomenon.comoaepublish.com The increasingly crowded and competitive landscape for ALK inhibitors contributed to the decision to halt its development program. oaepublish.com
Emerging Research Areas and Potential New Applications
Due to the discontinuation of its clinical development, there are no active or emerging areas of research for Belizatinib. The focus of research and clinical application in ALK-positive NSCLC has firmly shifted toward the approved second- and third-generation inhibitors, as well as strategies to overcome resistance to these more advanced agents. oaepublish.comamegroups.org The limited efficacy demonstrated in its early clinical trial makes it an unlikely candidate for investigation in new applications.
Drug Repurposing for Other Cancer Types (e.g., Pancreatic Cancer)
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, has emerged as a critical strategy in oncology, particularly for cancers with limited treatment options like pancreatic cancer. nih.gov Belizatinib, initially developed as an ALK/TRK inhibitor for cancers such as non-small cell lung cancer (NSCLC), has been identified as a promising candidate for repurposing in pancreatic cancer. cso.iemdpi.com
In a significant analysis of large, publicly available drug repurposing databases, which included treatment information for 2,085 drugs across 1,593 cancer cell lines, Belizatinib emerged as a top candidate for treating pancreatic cancer. cso.ie This research highlighted that pancreatic cancer cell lines demonstrated notable sensitivity to Belizatinib, even more so than the cancer types for which it was originally developed. cso.ie Further laboratory studies confirmed these findings, showing very low IC50 values (a measure of drug potency) in the nanomolar range in two different pancreatic cancer cell lines treated with Belizatinib. cso.ie
Interestingly, the mechanism of action in these pancreatic cancer cells may differ from its known targets. Western blot analyses did not show consistent inhibition of AKT and ERK proteins, suggesting that Belizatinib might target a pathway other than TRK and ALK in this specific cancer type. cso.ie Following these preclinical findings, a clinical trial of Belizatinib for patients with advanced pancreatic cancer has been considered by Cancer Trials Ireland. cso.ie The exploration of ALK inhibitors for pancreatic cancer is supported by rare cases where patients with ALK-rearranged pancreatic cancer have shown remarkable responses to these targeted therapies. frontiersin.org
Role in Functional Precision Medicine
Functional precision medicine represents a patient-centric approach that aims to match therapies to individual tumors based on their real-time response to drugs ex vivo. amegroups.orgamegroups.cn This methodology involves isolating a patient's tumor cells, for instance from pleural effusions in lung cancer patients, and exposing them to a panel of relevant drugs in the laboratory. amegroups.orgamegroups.cn The goal is to directly measure the chemosensitivity of the tumor cells to various treatments and use this data, in conjunction with genomic information, to guide clinical decisions. amegroups.orgamegroups.cn
Belizatinib is situated within the arsenal (B13267) of next-generation ALK inhibitors that are candidates for this approach. amegroups.orgamegroups.cn For ALK-rearranged NSCLC, where resistance to first- and second-generation inhibitors is a major challenge, functional precision medicine offers a path to identify the most effective subsequent therapy for an individual. amegroups.cn As tumors evolve and develop resistance mutations, genomic profiling alone may not be sufficient to predict drug sensitivity. amegroups.cn By testing a patient's aggressive, recurrent tumor cells against a range of inhibitors, including newer agents like Belizatinib, clinicians could potentially make more informed, short-term decisions on the best treatment sequence. amegroups.cn This makes ALK-positive NSCLC a key model for developing and validating functional precision medicine concepts, where Belizatinib could play a significant role. amegroups.org
Integration of Biomarker and Response Data in Clinical Trials
The development of targeted therapies like Belizatinib is intrinsically linked to the use of biomarkers to identify patient populations most likely to benefit. Clinical trials for Belizatinib have integrated biomarker data to guide enrollment and assess activity. The primary biomarkers for Belizatinib are rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene and the Tropomyosin Receptor Kinase (TRK) gene, with a phase I/II trial focusing on patients with advanced solid tumors positive for these alterations. researchgate.netselleckchem.com
Beyond patient selection based on ALK/TRK status, clinical trials have also incorporated the analysis of specific resistance mutations. Research has shown that Belizatinib may be a particularly promising inhibitor for non-small cell lung cancers that harbor the L1196M mutation in the EML4-ALK fusion gene, a common resistance mechanism to other ALK inhibitors. uni-muenchen.de In fact, Belizatinib has been shown to be approximately 200-fold more efficient against the L1196M ALK mutant form than crizotinib. researchgate.net
Furthermore, the integration of pharmacodynamic biomarkers has been a feature of Belizatinib's clinical evaluation. For instance, one study highlighted the integration of total plasma IGF-1 levels with patient response data to help confirm the biologically active dose. ntuh.gov.tw This multi-layered approach, combining patient selection through genetic biomarkers (ALK/TRK), analysis of specific resistance mutations (L1196M), and monitoring of pharmacodynamic markers (IGF-1), is crucial for optimizing the drug's development and application in a precision medicine context.
Future Perspectives in Targeted Cancer Therapy
The future of targeted cancer therapy, including the trajectory of drugs like Belizatinib, is shaped by the ongoing challenges of drug resistance and tumor heterogeneity. nih.gov A primary goal is the continued development of next-generation inhibitors that are more potent and selective, designed specifically to overcome resistance mechanisms that emerge during treatment with earlier drugs. mdpi.comnih.gov Belizatinib, as a selective ALK inhibitor with activity against mutations like L1196M, exemplifies this strategy. mdpi.comresearchgate.net
A key future direction is anticipating and countering pathway evasion, where cancer cells bypass the inhibited target by activating alternative signaling pathways. mdpi.comnih.gov This necessitates a deeper understanding of tumor biology and often points toward the use of combination therapies that target multiple nodes in a cancer cell's signaling network. mdpi.com While Belizatinib has been studied as a monotherapy, its future application may involve rational combinations with inhibitors of downstream or parallel pathways to prevent or treat resistance.
The success of targeted agents will increasingly depend on an integrated, multidisciplinary approach. nih.gov This includes refining clinical trial designs, incorporating novel endpoints, and leveraging advancements in genomics and proteomics to better identify responsive patient subsets and accurately assess drug effects at a molecular level. nih.gov The expansion of targeted drugs into new indications based on molecular markers rather than tumor location, known as a tumor-agnostic approach, is another significant frontier. encyclopedia.pub The potential repurposing of Belizatinib for pancreatic cancer based on preclinical sensitivity screening is a prime example of this trend, moving beyond its initial focus on ALK/TRK-driven cancers. cso.ie
Q & A
Q. What is the molecular mechanism of Belizatinib in targeting ALK and Trk receptors, and how is this validated experimentally?
Belizatinib inhibits ALK and Trk receptors by competitively binding to the ATP-binding site, disrupting downstream signaling pathways critical for tumor survival. Validation involves kinase inhibition assays measuring IC50 values (e.g., 0.7 nM for wild-type ALK) and cell viability assays in ALK-driven cancer lines . Structural validation includes X-ray crystallography or NMR to confirm binding modes, supplemented by mutagenesis studies to assess resistance profiles (e.g., L1196M mutation) .
Q. What experimental models are used to evaluate Belizatinib’s antitumor efficacy, and what endpoints are prioritized?
Preclinical studies utilize ALK-dependent murine xenograft models to assess tumor growth inhibition. Key endpoints include tumor volume reduction (measured via caliper or imaging), survival analysis, and biomarker quantification (e.g., phosphorylated ALK levels via Western blot). In vitro models employ patient-derived cell lines with ALK rearrangements to validate target specificity .
Q. How is Belizatinib structurally characterized to ensure purity and consistency in research settings?
Characterization requires high-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%). Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) confirm molecular structure, while elemental analysis validates stoichiometry (C33H44FN5O3; MW: 577.73). Stability studies under varied storage conditions (e.g., -80°C in DMSO) ensure compound integrity .
Advanced Research Questions
Q. How does Belizatinib overcome resistance mutations like ALK L1196M, and what experimental designs differentiate its efficacy from other inhibitors (e.g., Repotrectinib)?
Comparative kinase profiling panels assess Belizatinib’s inhibitory activity against mutant ALK isoforms (e.g., L1196M IC50 = 1.08 nM vs. Repotrectinib’s 1.26 nM) . Resistance studies use CRISPR-engineered cell lines to introduce specific mutations, followed by dose-response assays. In vivo, orthotopic metastasis models evaluate penetration into resistant niches (e.g., brain) via LC-MS tissue distribution analysis .
Q. What pharmacokinetic properties of Belizatinib influence its bioavailability, and how are these optimized in translational studies?
Key parameters include plasma half-life (t1/2), oral bioavailability (assessed via rodent pharmacokinetic studies), and blood-brain barrier penetration (measured in cerebrospinal fluid sampling). Optimization strategies include co-administration with CYP3A4 inhibitors to reduce metabolic clearance or formulation adjustments (e.g., lipid nanoparticles) .
Q. How can researchers resolve contradictions in Belizatinib’s efficacy data across studies, such as variability in tumor regression rates?
Contradictions are addressed by meta-analysis of study designs, focusing on variables like dosing regimens (e.g., once vs. twice daily), model specificity (e.g., NCI-H2228 vs. Karpas-299 cells), and endpoint criteria. Sensitivity analyses identify confounding factors (e.g., murine strain differences), while dose-escalation trials establish exposure-response relationships .
Q. What methodological approaches identify synergistic combinations of Belizatinib with other therapies (e.g., immune checkpoint inhibitors)?
High-throughput combinatorial screening (e.g., Bliss independence model) identifies synergistic pairs. In vivo validation uses dual-therapy xenografts with longitudinal immune profiling (e.g., PD-L1 expression via flow cytometry). Mechanistic studies focus on cross-talk between ALK inhibition and T-cell activation pathways .
Q. Which biomarkers predict Belizatinib treatment response, and how are these validated in clinical cohorts?
Candidate biomarkers include ALK fusion variants (e.g., EML4-ALK v1/v3) detected via FISH or NGS. Validation involves retrospective analysis of phase I/II trial data (NCT02048488), correlating biomarker status with progression-free survival. Liquid biopsy platforms (e.g., ctDNA analysis) enable real-time monitoring of resistance mutations .
Methodological Frameworks
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies .
- Data Interpretation : Apply the "principal contradiction" framework to prioritize dominant resistance mechanisms in heterogeneous tumors .
- Reproducibility : Adhere to BJOC guidelines for detailed synthesis protocols and spectral data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
